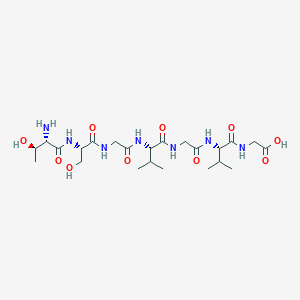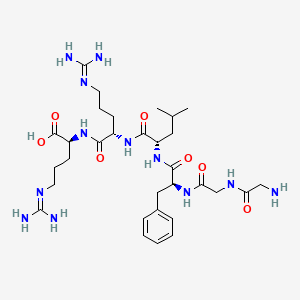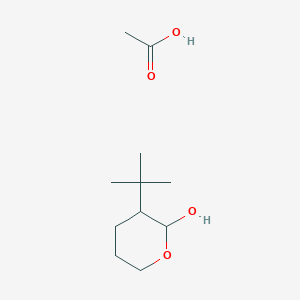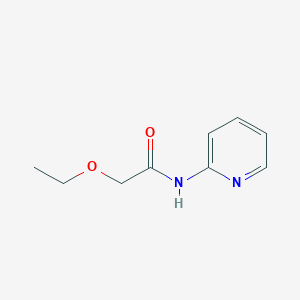![molecular formula C9H12O4 B12594268 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one CAS No. 630117-59-8](/img/structure/B12594268.png)
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methoxy and hydroxypropyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization can help in the purification and isolation of the final product. The optimization of reaction parameters is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions to yield specific products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-[1-Hydroxy-(1S)-pentyl]-4-methoxy-(6S)-2H,5H-pyran-2-one
- LL-P880β
- Pestalrone A
- Methyl (E)-octadec-9-enoate
Uniqueness
Compared to similar compounds, 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one stands out due to its specific structural features and the unique combination of functional groups.
Properties
CAS No. |
630117-59-8 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-3-7(10)8-4-6(12-2)5-9(11)13-8/h4-5,7,10H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
FCFBQZNOJAXLQI-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=O)O1)OC)O |
Canonical SMILES |
CCC(C1=CC(=CC(=O)O1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
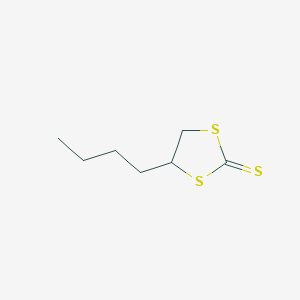
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

